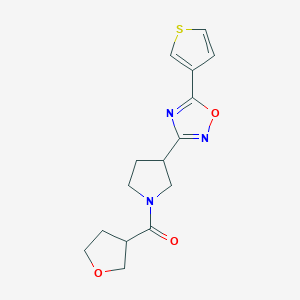

(Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

oxolan-3-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-15(11-2-5-20-8-11)18-4-1-10(7-18)13-16-14(21-17-13)12-3-6-22-9-12/h3,6,9-11H,1-2,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYDTJNYRUQWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4CCOC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , identified by CAS Number 2034414-32-7, is a novel derivative featuring a tetrahydrofuran moiety and a pyrrolidine ring substituted with a thiophene and an oxadiazole. This compound has garnered attention for its potential biological activities, particularly in drug discovery contexts.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 319.4 g/mol. The structural features include:

- Tetrahydrofuran ring : A five-membered cyclic ether.

- Pyrrolidine ring : A five-membered saturated nitrogen-containing ring.

- Oxadiazole : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.

- Thiophene : A five-membered aromatic ring containing sulfur.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:

- Anticancer Activity : Many oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that modifications to oxadiazole structures can enhance their antiproliferative properties against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .

- Antimicrobial Properties : The presence of the thiophene ring in conjunction with oxadiazole has been linked to enhanced antibacterial and antifungal activities. Compounds similar to the one have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

- Neuroprotective Effects : Some derivatives have been evaluated for their potential to inhibit GSK-3β, an enzyme implicated in neurodegenerative diseases. This inhibition suggests possible applications in treating conditions like Alzheimer's disease .

Anticancer Studies

A notable study evaluated various oxadiazole derivatives for their cytotoxic activity against multiple cancer cell lines. The compound showed promising results with an IC50 value indicating effective inhibition of cell growth in certain cancer types .

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10.5 |

| Caco-2 | 12.8 |

| MCF7 (Breast Cancer) | 15.0 |

Antimicrobial Activity

The antimicrobial efficacy was tested using the agar disc diffusion method against several bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results indicate that the compound has a moderate to strong antibacterial effect, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Neuroprotective Potential

In vitro assays assessing the inhibition of GSK-3β revealed that the compound exhibited significant inhibitory activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases:

| Compound | GSK-3β Inhibition (%) |

|---|---|

| Test Compound | 65 |

| Control Compound | 20 |

This data indicates that the compound may help mitigate neuroinflammation by inhibiting GSK-3β activity .

Case Studies

- Case Study on Anticancer Activity : A research project focused on synthesizing and testing a series of oxadiazole derivatives led to the identification of several compounds with enhanced cytotoxicity compared to standard chemotherapeutics.

- Clinical Implications : Preliminary studies suggest that compounds similar to (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone could serve as leads for developing new anticancer agents or antimicrobial drugs.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of this compound typically involves several multi-step organic reactions. The key steps include:

- Formation of the Tetrahydrofuran Moiety : This involves cyclization reactions that create the tetrahydrofuran ring structure.

- Substitution Reactions : The introduction of the thiophenyl and oxadiazole groups occurs through nucleophilic substitution methods.

- Final Functionalization : The compound is completed by attaching the pyrrolidine ring through various functional group modifications.

The detailed synthetic pathways can vary based on the desired purity and yield of the final product.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds similar to (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone . For instance, derivatives containing thiophene and oxadiazole moieties have shown promising antifungal activity against various fungal strains. A study reported that thiophene-containing compounds exhibited EC50 values ranging from 5.52 to 9.97 µg/mL against fungi such as Fusarium graminearum and Candida albicans .

Antimicrobial Properties

Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that these derivatives can inhibit bacterial growth effectively, making them candidates for developing new antibiotics . The presence of heterocyclic rings such as oxadiazoles enhances their biological activity.

Pharmaceutical Formulations

The unique structural characteristics of this compound allow it to be incorporated into pharmaceutical formulations targeting specific diseases. Its ability to form stable crystalline forms enhances its bioavailability and efficacy in drug delivery systems .

Polymer Chemistry

The tetrahydrofuran component can serve as a building block in polymer chemistry, leading to the development of new materials with desirable mechanical properties and thermal stability. Polymers derived from tetrahydrofuran are used in various applications, including coatings and adhesives.

Sensor Technology

Due to its electronic properties, the compound may find applications in sensor technology, particularly in developing sensors for detecting environmental pollutants or biological agents.

Case Study 1: Antifungal Activity Evaluation

A series of derivatives based on similar structures were synthesized and tested for antifungal activity against multiple fungal strains. The results indicated that certain derivatives exhibited significant antifungal properties, suggesting that modifications to the thiophene or oxadiazole groups could enhance efficacy .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathways for compounds related to (Tetrahydrofuran-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone demonstrated that varying reaction conditions could yield higher purity products with improved biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.